molecular formula C9H12O2 B2518238 4-(2-Hydroxypropan-2-yl)phenol CAS No. 2948-47-2

4-(2-Hydroxypropan-2-yl)phenol

Cat. No.: B2518238
CAS No.: 2948-47-2
M. Wt: 152.193
InChI Key: PMZXHWXCHFTBFZ-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)phenol, also known as p-Hydroxycumyl alcohol, is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, where the hydroxyl group is substituted at the para position with a 2-hydroxypropan-2-yl group. This compound is known for its applications in various fields, including polymer stabilization and organic synthesis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Hydroxypropan-2-yl)phenol can be synthesized through several methods. One common method involves the hydrolysis of phenol derivatives. For instance, the hydrolysis of phenol in the presence of an acid catalyst can yield this compound . Another method involves the reaction of phenol with isopropyl alcohol under acidic conditions, leading to the formation of the desired compound .

Industrial Production Methods

In industrial settings, this compound is often produced through the hydrolysis of phenol using advanced catalytic processes. These processes ensure high yield and purity of the final product. The reaction conditions typically involve controlled temperatures and pressures to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Hydroxypropan-2-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-(2-Hydroxypropan-2-yl)phenol can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to stabilize polymers and its potential antioxidant properties make it valuable in various applications .

Properties

IUPAC Name

4-(2-hydroxypropan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZXHWXCHFTBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601021805
Record name 4-(2-Hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2948-47-2
Record name 4-(2-Hydroxypropan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601021805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-hydroxypropan-2-yl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-acetylphenyl acetate (250 mg, 1.4 mmol) in anhydrous THF (5 mL) cooled to −10° C. under nitrogen was added 3M methylmagnesium chloride solution in THF (2.81 mL, 8.42 mmol) over 10 minutes, keeping the internal temperature below −5° C. The resulting pale yellow solution was allowed to warm to room temperature for 5 hours. The reaction mixture was cooled in an ice bath and quenched with saturated aqueous ammonium chloride solution (20 mL). The resulting clear solution was extracted with EtOAc (2×50 mL). The combined organic extracts were washed with brine (50 mL), dried over MgSO4, filtered and concentrated in vacuo. The solid residue was purified by silica gel column chromatography eluting with 10-50% EtOAc in heptanes to afford the title compound as white solid (100 mg, 47%).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.81 mL
Type
solvent
Reaction Step Two
Yield
47%

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